molecular formula C13H18Br2N2O B1667023 Ambroxol CAS No. 18683-91-5

Ambroxol

Cat. No. B1667023
CAS RN: 18683-91-5
M. Wt: 378.1 g/mol
InChI Key: JBDGDEWWOUBZPM-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambroxol is a mucolytic agent that helps thin mucus. It is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm . It is also used as a pain reliever for sore throats as it has a local numbing effect .


Synthesis Analysis

Ambroxol is a semi-synthetic derivative of vasicine obtained from the Indian shrub Adhatoda vasica . It is a metabolic product of bromhexine . The synthesis of ambroxol hydrochloride, an expectorant, was improved with a total yield of 46% based on methyl anthranilate .


Molecular Structure Analysis

Ambroxol has a molecular weight of 378.1 and its formula is C13H18Br2N2O . Polymorphic crystals of ambroxol, forms I and II, and form A ambroxol hydrochloride crystals were characterized with bromine K-edge X-ray absorption near-edge structure (XANES) spectroscopy and single-crystal X-ray structure analysis .


Chemical Reactions Analysis

Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase . It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .


Physical And Chemical Properties Analysis

Ambroxol is a solid substance with a molecular weight of 378.1 . It is soluble in DMSO . The thermal and structural characteristics of two crystal forms of ambroxol were investigated .

Scientific Research Applications

1. Bronchopulmonary Diseases

Ambroxol has been a staple in treating acute and chronic respiratory diseases for decades. Recent reassessments have reaffirmed its role as an expectorant but also highlighted an improved understanding of its various mechanisms of action. This has opened up potential new applications in treating severe pulmonary diseases, especially as an adjunct in anti-infective therapies for biofilm-producing pathogens and in rare diseases like lysosomal storage disorders (Plomer & de Zeeuw, 2017).

2. Severe Pneumonia Treatment

Ambroxol has shown promising results in the treatment of severe pneumonia. A study indicated that high-dose ambroxol, combined with predictive nursing regimens, significantly improved therapeutic efficacy and patient satisfaction in severe pneumonia cases (Wang, Sun, & Hu, 2019).

3. Immunomodulatory Effects

In the context of respiratory conditions like COPD and asthma, ambroxol's role extends beyond mucociliary clearance. It demonstrates anti-oxidant and anti-inflammatory activities, proving effective in experimental models of asthma. Ambroxol's administration can suppress airway hyperresponsiveness and inflammation, providing therapeutic potential beyond its traditional use (Takeda et al., 2016).

4. Neuropathic Pain Treatment

Interestingly, ambroxol has gained attention for its potential in treating neuropathic pain. It acts as an inhibitor of voltage-gated sodium channels in sensory neurons, which are crucial in the pathophysiology of neuropathic pain. This suggests ambroxol's potential as an effective analgesic for conditions like trigeminal neuralgia and fibromyalgia (Russo et al., 2022).

5. Psoriasis Treatment

Ambroxol has shown protective effects in psoriasis-like skin inflammation. It inhibits nitrite levels and reactive oxygen species, reducing epidermal hyperplasia and inflammation. This highlights ambroxol's potential therapeutic application in attenuating psoriasis (Sunkari et al., 2019).

6. COVID-19 Treatment

A study explored ambroxol's use in treating COVID-19 among hospitalized patients. The research aimed to assess the effectiveness of ambroxol as an adjunctive therapy for SARS-CoV-2 infection. However, it found that ambroxol did not significantly impact in-hospital mortality among COVID-19 patients, suggesting limited effectiveness in this context (Lu et al., 2022).

7. Parkinson's Disease and Gaucher Disease

Ambroxol has been identified as a pharmacological chaperone for mutant glucocerebrosidase, which is relevant for conditions like Parkinson's disease and Gaucher disease. An investigator-initiated registry based on real-life data highlighted ambroxol's safety and efficacy for patients with these conditions, supporting its off-label use until specific therapies are approved (Istaiti et al., 2021).

8. Asthmatic Bronchitis

Clinical research on ambroxol's effectiveness in treating asthmatic bronchitis showed significant improvements in therapeutic outcomes, shorter symptom duration, and better pulmonary function recovery. This supports ambroxol's value in treating asthmatic bronchitis in addition to conventional treatments (Du et al., 2020).

9. Airway Inflammation

Ambroxol demonstrates beneficial effects in inhalation therapy for airway inflammatory diseases. It effectively reduces airway inflammation and mucus secretion by modulating the extracellular signal-regulated kinase 1/2 signaling pathway, highlighting its potential in treating diseases like COPD (Zhang et al., 2016).

Future Directions

A large-scale phase 3 clinical trial of ambroxol, a drug currently in use to treat respiratory conditions, will shortly begin . The ASPro-PD trial is a world-first phase 3 trial aimed at establishing ambroxol’s potential to slow the progression of Parkinson’s .

properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022583, DTXSID60860228
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ambroxol

CAS RN

18683-91-5, 107814-37-9
Record name Ambroxol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Ambroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ambroxol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

233-234.5
Record name Ambroxol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambroxol
Reactant of Route 2
Reactant of Route 2
Ambroxol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ambroxol
Reactant of Route 4
Reactant of Route 4
Ambroxol
Reactant of Route 5
Reactant of Route 5
Ambroxol
Reactant of Route 6
Reactant of Route 6
Ambroxol

Citations

For This Compound
18,400
Citations
M Malerba, B Ragnoli - Expert opinion on drug metabolism & …, 2008 - Taylor & Francis
Background: Belonging to the group of expectorants, ambroxol … Therefore, ambroxol's indication is ‘secretolytic therapy in … data on the mucokinetic compound ambroxol. Methods: The …
Number of citations: 334 www.tandfonline.com
KM Beeh, J Beier, A Esperester… - European journal of …, 2008 - europepmc.org
Ambroxol is frequently used as mucolytic agent in respiratory diseases associated with increased mucus production like acute or chronic bronchitis. Further, ambroxol is used topically (…
Number of citations: 231 europepmc.org
D Nowak, A Antczak, M Król, P Bialasiewicz… - Free Radical Biology and …, 1994 - Elsevier
… Ambroxol had a weak effect on 02" -dependent autooxidation of pyrogallol. Our results indicate that Ambroxol … Therefore, the aim of this study was to explore whether Ambroxol can …
Number of citations: 128 www.sciencedirect.com
A Gillissen, D Nowak - Respiratory medicine, 1998 - Elsevier
… ambroxol reduces bronchial hyperreactivity, and it is known to stimulate cellular surfactant production. In addition, ambroxol … augmentation therapy to the lung by using NAC or ambroxol. …
Number of citations: 508 www.sciencedirect.com
V Štětinová, V Herout, J Květina - Clinical and experimental medicine, 2004 - Springer
… ambroxol has antioxidant and anti-inflammatory properties. The antioxidant effects of ambroxol … study of the protective effect of pretreatment with ambroxol in a rat model of gastric corpus …
Number of citations: 105 link.springer.com
D Cazan, L Klimek, A Sperl, M Plomer… - Expert opinion on drug …, 2018 - Taylor & Francis
… safety of ambroxol and provide an expert opinion on the benefit-risk balance of ambroxol in … The evidence for this review is derived from clinical trials of ambroxol that were provided to …
Number of citations: 48 www.tandfonline.com
T Weiser - CNS neuroscience & therapeutics, 2008 - Wiley Online Library
… In 2002, ambroxol lozenges were marketed for the treatment of sore throat making use … ambroxol with modern pharmacological methods yielded additional interesting results: ambroxol …
Number of citations: 50 onlinelibrary.wiley.com
A Gillissen, A Bartling, S Schoen… - Lung, 1997 - Springer
… This study quantifies the antioxidant function of ambroxol (2-… Ambroxol or the controls N-acetylcysteine (NAC), nacystelyn (… good antioxidant function of ambroxol is related mainly to …
Number of citations: 164 link.springer.com
GHB Maegawa, MB Tropak, JD Buttner… - Journal of Biological …, 2009 - ASBMB
… In this context, we describe here the identification of ambroxol (ABX) as an EET agent for GCase using a more general thermal denaturation assay to screen the NINDS, National …
Number of citations: 332 www.jbc.org
H Kim, JY Yoo, SB Han, HJ Lee, KR Lee - Journal of pharmaceutical and …, 2003 - Elsevier
… ) was developed for the quantification of ambroxol in human plasma. Domperidone was used … ) mode, ambroxol was detected without severe interferences from plasma matrix. Ambroxol …
Number of citations: 101 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.